2,5-Dimethoxy-4-methylphenethylamine Hydrochloride 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Brand Name: Vulcanchem
CAS No.: 25505-65-1
VCID: VC0027185
InChI: InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
SMILES: CC1=CC(=C(C=C1OC)CCN)OC.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

2,5-Dimethoxy-4-methylphenethylamine Hydrochloride

CAS No.: 25505-65-1

Reference Standards

VCID: VC0027185

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

2,5-Dimethoxy-4-methylphenethylamine Hydrochloride - 25505-65-1

CAS No. 25505-65-1
Product Name 2,5-Dimethoxy-4-methylphenethylamine Hydrochloride
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name 2-(2,5-dimethoxy-4-methylphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-8-6-11(14-3)9(4-5-12)7-10(8)13-2;/h6-7H,4-5,12H2,1-3H3;1H
Standard InChIKey UIPCUUZBUOLEMM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)CCN)OC.Cl
Canonical SMILES CC1=CC(=C(C=C1OC)CCN)OC.Cl
Appearance Assay:≥98%A crystalline solid
Description A series of 2,5-dimethoxy phenethylamines, collectively referred to as 2Cs, have psychoactive effects. The most effective 2C compounds are substituted at the 4 position of the aromatic ring. Many are scheduled as illegal substances. 2C-D is described formally as 2,5-dimethoxy-4-methylphenethylamine. It is a weak agonist of serotonin (5-HT) receptors (pEC50 = 5.09 and 4.73 for 5-HT2A and 5-HT2C, respectively). Its metabolism in rats has been described. LC-MS/MS screening methods for this designer drug have been developed. This product is intended for forensic and research purposes.
Synonyms 2,5-Dimethoxy-4-methylbenzeneethanamine Hydrochloride; 2-(2,5-Dimethoxy-4-methylphenyl)ethylamine Hydrochloride; 4-Methyl-2,5-dimethoxyphenethylamine Hydrochloride; 2C-D;_x000B_
PubChem Compound 135739
Last Modified Nov 11 2021
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